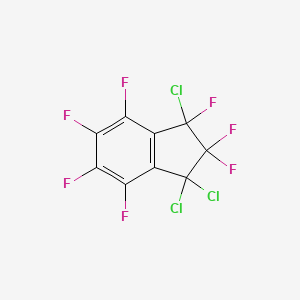
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexadienone, characterized by the presence of two methoxy groups and two methyl groups attached to the cyclohexadienone ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the methylation of 2,6-dimethylphenol followed by oxidation. The reaction typically proceeds as follows:
Methylation: 2,6-Dimethylphenol is treated with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the methoxy groups.
Oxidation: The resulting 4,4-dimethoxy-2,6-dimethylphenol is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding cyclohexadienol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexadienol derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electron-rich aromatic system. The methoxy groups enhance the electron density on the aromatic ring, making it more reactive towards electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the methoxy groups, resulting in different reactivity.
2,6-Dimethoxy-4-methylphenol: Contains a hydroxyl group instead of a carbonyl group.
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure but different substitution pattern.
Uniqueness
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one is unique due to the presence of both methoxy and methyl groups, which significantly influence its chemical reactivity and potential applications. The combination of these substituents provides a distinct electronic environment, making it a valuable compound for various chemical transformations and research studies.
Propriétés
Numéro CAS |
57197-12-3 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4,4-dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O3/c1-7-5-10(12-3,13-4)6-8(2)9(7)11/h5-6H,1-4H3 |
Clé InChI |
XMZOVLRRJYLHCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C=C(C1=O)C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



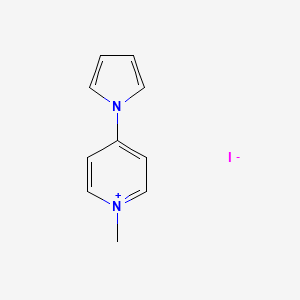

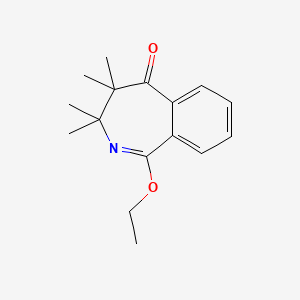
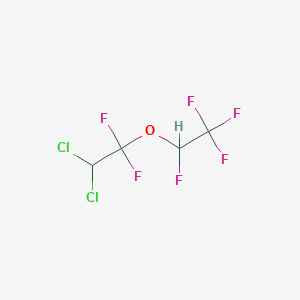
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
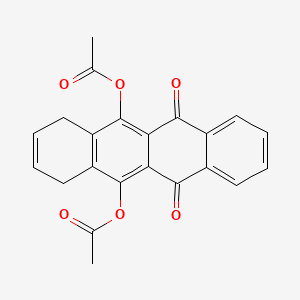
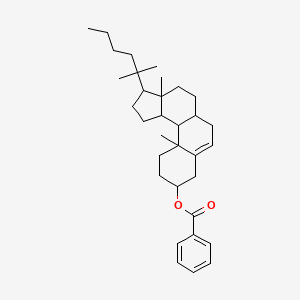

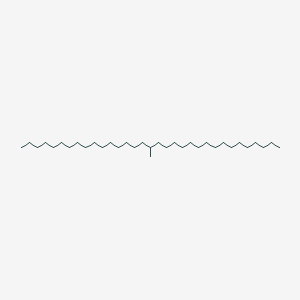
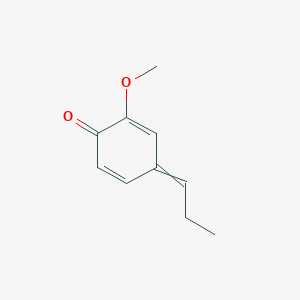
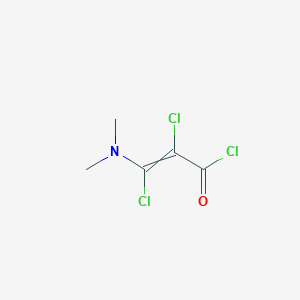
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
